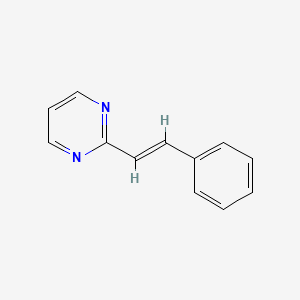

(E)-2-styrylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]pyrimidine |

InChI |

InChI=1S/C12H10N2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-10H/b8-7+ |

InChI Key |

JVOZXKIBCDWEKA-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 2 Styrylpyrimidine and Its Analogues

Classical Condensation Reactions

Condensation reactions represent a traditional yet effective approach for the formation of the styrylpyrimidine scaffold. These methods typically involve the formation of a carbon-carbon double bond through the reaction of a pyrimidine (B1678525) derivative with a suitable carbonyl compound.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.org In the context of (E)-2-styrylpyrimidine synthesis, this typically involves the reaction of a 2-methylpyrimidine (B1581581) derivative with an aromatic aldehyde.

The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), to facilitate the deprotonation of the active methylene (B1212753) group. wikipedia.orgnih.gov The choice of solvent and reaction conditions can influence the yield and stereoselectivity of the product. For instance, the use of ethanol (B145695) as a solvent is common in these reactions. nih.gov The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and involves a carboxylic acid group on the nucleophile, can lead to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Ref. |

| 2-Methylpyrimidine | Substituted Benzaldehyde (B42025) | Piperidine | Ethanol | This compound derivative | nih.gov |

| Malonic Acid | Acrolein | Pyridine | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.org |

Aldol (B89426) Condensation Followed by Oxidative Cyclization

Another classical approach involves an aldol condensation followed by an oxidative cyclization step. This methodology can be employed for the synthesis of the pyrimidine ring itself, which can then be further functionalized. For example, α,β-unsaturated ketones, which can be synthesized via aldol condensation, can react with compounds like guanidine (B92328) hydrochloride in an alkaline medium to form pyrimidine derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Intermediate/Product | Ref. |

| Aldehyde | β-Ketoester | Urea | Acid catalyst | Dihydropyrimidinone | jocpr.com |

| α,β-Unsaturated Ketone | Guanidine hydrochloride | Alkali | Heat | 2-Aminopyrimidine derivative | researchgate.net |

Catalytic Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on catalytic cross-coupling reactions, which offer high efficiency, selectivity, and functional group tolerance. These methods have been successfully applied to the synthesis of this compound and its analogues.

Palladium-Catalyzed Buchwald–Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgjk-sci.com While primarily used for synthesizing aryl amines, this methodology can be adapted for the synthesis of pyrimidine derivatives. nih.govresearchgate.net The reaction typically involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a strong base. jk-sci.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. jk-sci.com Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates under milder conditions. wikipedia.org This reaction provides a versatile tool for introducing nitrogen-containing substituents onto a pre-existing pyrimidine core. nih.govrhhz.net

Suzuki–Miyaura Cross-Coupling Protocols

The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. chemrxiv.org This reaction is widely used for the synthesis of biaryls and has been extensively applied to the preparation of substituted pyrimidines. mdpi.comresearchgate.netresearchgate.net

In the synthesis of styrylpyrimidine analogues, a halogenated pyrimidine can be coupled with a styrylboronic acid or its ester. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields and selectivity. mdpi.commdpi.com For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base like potassium carbonate in a suitable solvent system. mdpi.comacademie-sciences.fr Microwave irradiation has also been employed to accelerate these reactions. researchgate.net

Copper-Catalyzed Synthesis from Precursors

Copper-catalyzed reactions have emerged as a valuable alternative to palladium-catalyzed methods for the synthesis of nitrogen-containing heterocycles. researchgate.net These methods are often cost-effective and can offer different reactivity and selectivity profiles. Copper catalysts can be used in various cycloaddition and multicomponent reactions to construct the pyrimidine ring. mdpi.com

For example, an efficient copper-catalyzed one-pot, three-component reaction of amidines, primary alcohols, and secondary alcohols has been developed for the synthesis of multisubstituted pyrimidines. rsc.org Another approach involves the copper-catalyzed tandem reaction of various starting materials to yield pyrimidine derivatives. mdpi.com These methods are valued for their high atom efficiency and operational simplicity. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref. |

| Amidine | Primary alcohol | Secondary alcohol | Copper catalyst | Multisubstituted pyrimidine | rsc.org |

| Trichloroacetonitrile | 1,1,3,3-tetramethylguanidine | Sulfonyl azide (B81097) and terminal alkyne | Copper catalyst | Sulfonamide pyrimidine derivative | mdpi.com |

Iridium-Catalyzed Multicomponent Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient transformations where three or more reactants combine in a single operation to form a complex product. While the direct iridium-catalyzed multicomponent synthesis of this compound has not been extensively reported, the use of iridium catalysts in the synthesis of pyrimidine cores from other building blocks is documented. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed. dntb.gov.ua This reaction proceeds through a series of condensation and dehydrogenation steps, yielding highly substituted pyrimidines. dntb.gov.ua

PN5P-Ir-pincer complexes have been shown to be particularly efficient in these transformations, producing a variety of pyrimidines in high yields. dntb.gov.ua Although this methodology has not been explicitly applied to the synthesis of this compound, it represents a potential route that could be adapted for this purpose, likely by using a styryl-substituted amidine as one of the components. Further research is needed to explore the viability of this approach for the direct synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. This technique can be particularly advantageous for condensation reactions involved in the formation of the pyrimidine ring or for the introduction of the styryl group, potentially through a microwave-assisted Wittig reaction or a Heck coupling. While specific studies on the microwave-assisted synthesis of this compound are not abundant, the general success of this technology in the synthesis of related pyrimidine derivatives suggests its applicability. nih.gov

Conducting reactions in the absence of a solvent is a key principle of green chemistry, as it eliminates solvent waste and can simplify product purification. Solvent-free methods have been successfully employed for the synthesis of various pyrimidine derivatives, often in combination with microwave irradiation or grinding techniques. researchgate.net The synthesis of styryl-substituted heterocycles has also been achieved under solvent-free conditions, for example, through Knoevenagel condensation. nih.gov This approach could potentially be adapted for the synthesis of this compound, for instance, by reacting a 2-methylpyrimidine with a substituted benzaldehyde under solvent-free conditions.

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recycling, making them a cornerstone of green chemistry. Various solid-supported catalysts have been developed for the synthesis of pyrimidines. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure and high thermal stability. nih.gov They can also act as catalysts or co-catalysts in various organic transformations. researchgate.netnih.gov The use of L-proline nitrate (B79036) in an ionic liquid phase has been shown to be an effective catalytic system for the synthesis of pyrimidine derivatives. researchgate.net Furthermore, ionic liquids have been employed as media for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which could be a viable method for the synthesis of this compound. nih.gov The choice of the ionic liquid's cation and anion can significantly influence the reaction's efficiency and the catalyst's stability. nih.gov

Table 1: Examples of Green Chemistry Approaches in Pyrimidine Synthesis

| Methodology | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | N/A | Reduced reaction times, higher yields | nih.gov |

| Solvent-Free Synthesis | Grinding/Heating | Elimination of solvent waste, simplified workup | researchgate.net |

| Heterogeneous Catalysis | Solid-supported acids/bases | Catalyst recyclability, ease of separation | researchgate.net |

| Ionic Liquids | L-proline nitrate, Imidazolium-based ILs | Green solvent, potential for catalyst recycling | nih.govresearchgate.net |

Stereoselective Synthesis and Isomer Control

The synthesis of this compound requires control over the stereochemistry of the carbon-carbon double bond. The E-isomer is generally the thermodynamically more stable isomer. Several synthetic methods can be employed to achieve high stereoselectivity.

The Wittig reaction is a widely used method for the formation of alkenes. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically favor the formation of the (E)-alkene. wikipedia.orgnih.govlibretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a stabilized phosphonium (B103445) ylide derived from a 2-(halomethyl)pyrimidine could be reacted with benzaldehyde. The Schlosser modification of the Wittig reaction can also be employed to favor the formation of the (E)-alkene from non-stabilized ylides. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are also powerful tools for the stereoselective synthesis of alkenes. These reactions typically proceed with retention of the double bond geometry of the starting vinyl halide or vinyl boronic acid derivative, thus allowing for the synthesis of the desired (E)-isomer.

Synthetic Routes for Specific Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by employing appropriately substituted starting materials in the synthetic routes described above. For example, substituted benzaldehydes can be used in the Wittig reaction or Knoevenagel condensation to introduce substituents onto the styryl moiety.

A common strategy involves the condensation of a substituted chalcone (B49325) with a guanidine derivative to form the pyrimidine ring. pitt.edunih.gov This method allows for the introduction of a wide variety of substituents on both the phenyl and pyrimidine rings.

Another approach is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method has been used to synthesize (E)-4-styrylpyrimidine derivatives by reacting (E)-4-bromostyrylpyrimidine with various amines, demonstrating that post-functionalization of a pre-formed styrylpyrimidine core is a viable strategy. nih.gov

Table 2: Synthetic Routes to Substituted Pyrimidine Derivatives

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Condensation | Substituted Chalcone, Guanidine derivative | Substituted 2-aminopyrimidine | pitt.edunih.gov |

| Buchwald-Hartwig Coupling | (E)-4-bromostyrylpyrimidine, Amine | (E)-4-(substituted-amino)styrylpyrimidine | nih.gov |

| Knoevenagel Condensation | 2-Methylpyrimidine, Substituted Benzaldehyde | (E)-2-(substituted-styryl)pyrimidine | nih.gov |

Chemical Reactivity and Transformative Chemistry of E 2 Styrylpyrimidine

Electrophilic and Nucleophilic Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring's reactivity is fundamentally dictated by the presence of two electronegative nitrogen atoms. These atoms withdraw electron density from the ring, rendering it electron-deficient and less aromatic compared to benzene (B151609). researchgate.net This electronic characteristic makes the pyrimidine ring in (E)-2-styrylpyrimidine generally resistant to electrophilic substitution while being activated for nucleophilic attack.

Electrophilic Reactions: Direct electrophilic substitution on an unsubstituted pyrimidine ring is challenging and typically requires harsh conditions. uoanbar.edu.iq The nitrogen atoms deactivate the ring towards electrophiles, similar to a nitro group on a benzene ring. uoanbar.edu.iq Electrophilic attack, when forced, preferentially occurs at the C-5 position, which is the least electron-deficient carbon atom in the ring. researchgate.net For electrophilic substitution to proceed under milder conditions, the ring usually requires the presence of strong electron-donating (activating) groups, which can restore some electron density to the π-system. researchgate.netcsir.co.za In this compound, the styryl group's influence is not sufficient to overcome the inherent deactivation of the ring for most electrophilic reactions.

Nucleophilic Reactions: Conversely, the electron-poor nature of the pyrimidine ring makes it highly susceptible to nucleophilic substitution. uoanbar.edu.iq The positions most activated for nucleophilic attack are C-2, C-4, and C-6, as the negative charge in the intermediate Meisenheimer-like complex can be stabilized by the adjacent nitrogen atoms. uoanbar.edu.iqquora.com In the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be anticipated at the C-4 and C-6 positions. The reactivity towards nucleophiles is so pronounced that even powerful bases like the hydride ion can act as a leaving group in some pyrimidine systems. uoanbar.edu.iq The presence of good leaving groups, such as halogens, at the C-2, C-4, or C-6 positions facilitates these SNAr (Nucleophilic Aromatic Substitution) reactions. nih.gov For instance, 2-sulfonylpyrimidines have been shown to react rapidly with cysteine via an SNAr mechanism, highlighting the ring's susceptibility to nucleophiles. nih.gov

Table 1: General Reactivity of the Pyrimidine Ring

| Reaction Type | Reactivity | Preferred Position(s) | Notes |

|---|---|---|---|

| Electrophilic Substitution | Low | C-5 | Generally requires activating groups or harsh conditions. researchgate.netuoanbar.edu.iq |

| Nucleophilic Substitution | High | C-2, C-4, C-6 | Facilitated by the electron-withdrawing nature of the ring nitrogens. uoanbar.edu.iqquora.com |

Reactions Involving the Styryl Alkene Moiety

The alkene double bond in the styryl group of this compound is a key site for various chemical transformations, particularly addition and cycloaddition reactions.

The carbon-carbon double bond of the styryl moiety readily undergoes electrophilic addition reactions. Halogenation, particularly bromination, is a characteristic reaction for this functional group. The reaction mechanism is analogous to the bromination of (E)-stilbene, which proceeds through a cyclic bromonium ion intermediate. chegg.combeyondbenign.org This intermediate is then attacked by a bromide ion in an anti-fashion, leading to a stereospecific anti-addition product. beyondbenign.org The reaction of bromine with this compound is expected to yield the corresponding dibromo-adduct across the styryl double bond. Greener methods for bromination often generate bromine in situ from reagents like hydrobromic acid and hydrogen peroxide to avoid handling elemental bromine. rose-hulman.educentre.edu

Table 2: Example Halogenation Reaction

| Reactant | Reagent(s) | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Br₂ | 2-((1,2-dibromo-2-phenylethyl))pyrimidine | Electrophilic Addition |

The alkene of the styryl group can participate in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. msu.edu The most prominent among these for the styryl moiety are cycloaddition reactions.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a powerful method for synthesizing four-membered cyclobutane (B1203170) rings. libretexts.orgnih.gov Upon irradiation with light of an appropriate wavelength, the styryl alkene can be excited and react with another ground-state alkene molecule (either another molecule of this compound or a different alkene) to form a cyclobutane derivative. researchgate.net These reactions are valuable for creating strained ring systems and have been demonstrated with various styrene (B11656) derivatives. nih.govresearchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): While the styryl alkene is a dienophile, not a diene, it can react with a suitable 1,3-diene in a Diels-Alder reaction to form a six-membered ring. libretexts.orgoxfordsciencetrove.com The reactivity in these [4+2] cycloadditions can be influenced by catalysts, such as Lewis acids, which can lower the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital). mdpi.com

Pericyclic transformations are a broader category that includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu The conjugated system of this compound has the potential to undergo various concerted rearrangements under thermal or photochemical conditions, although specific examples in the literature are less common than for simpler systems.

Modifications and Derivatization Strategies

The this compound scaffold can be chemically modified to produce a wide array of derivatives with tailored properties. These strategies can target the pyrimidine ring, the phenyl group, or the alkene linker.

One effective strategy involves the use of cross-coupling reactions. For example, derivatives can be synthesized by starting with a halogenated pyrimidine and a styrylboronic acid in a Suzuki-Miyaura coupling. vulcanchem.com Alternatively, a pre-functionalized (E)-styrylpyrimidine, such as an (E)-bromostyrylpyrimidine, can be coupled with various nucleophiles. A notable example is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, which has been used to couple secondary amines to an (E)-4-bromostyrylpyrimidine core, yielding novel chromophores. rsc.org This approach maintains the E-stereoisomerism of the vinyl linker. rsc.org

Derivatization can also be achieved through chemical modification of existing functional groups. For instance, developing methods for sensitive detection of RNA modifications has involved derivatization strategies that add easily ionizable groups to target molecules, significantly increasing detection sensitivity in mass spectrometry. nih.gov Similar principles can be applied to create derivatives of this compound for specific analytical or functional purposes.

Stability and Degradation Pathways

Understanding the stability and degradation pathways of this compound is crucial for its handling, storage, and application. Degradation can occur through several chemical mechanisms, including hydrolysis, oxidation, and photolysis. scribd.com

Hydrolysis: This involves the cleavage of chemical bonds by reaction with water. nih.gov While the core structure of this compound is relatively stable to hydrolysis, the presence of certain functional groups on the pyrimidine or phenyl rings could introduce lability. Hydrolysis is often pH-dependent. scribd.com

Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to atmospheric oxygen, oxidizing agents, or transition metals. scribd.com The alkene double bond and the phenyl ring are potential sites for oxidative degradation. For example, studies on other complex molecules have shown that oxidative pathways can be a major route of degradation, sometimes leading to cleavage of key functional groups. nih.gov

Photodegradation: As a conjugated system, this compound can absorb UV or visible light. This absorption can lead to photochemical reactions, such as the [2+2] cycloadditions mentioned earlier, or other degradation pathways that result in loss of the parent compound. Protecting light-sensitive compounds from light is a common strategy to prevent this. scribd.com

Thermal Degradation: At elevated temperatures, molecules can undergo thermal degradation, which involves the breaking of bonds due to heat. nih.gov The stability of a compound to thermal stress is determined by the bond dissociation energies of its constituent bonds. nih.gov

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are typically employed to identify potential degradation products and elucidate the primary pathways of decomposition. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Conformational Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. core.ac.ukmdpi.com For (E)-2-styrylpyrimidine, these methods can elucidate the rotational isomers (rotamers) arising from the torsion around the single bond connecting the pyrimidine (B1678525) ring and the styryl group. The vibrational modes of the molecule are sensitive to its geometry, and thus different conformers are expected to exhibit distinct spectral signatures.

Key vibrational modes for the conformational analysis of this compound would include the C=C stretching of the vinyl group, the in-plane and out-of-plane C-H bending modes of the aromatic rings and the vinyl group, and the skeletal vibrations of the pyrimidine ring. The (E)-configuration of the double bond is typically characterized by a strong Raman band corresponding to the C=C stretch around 1640-1620 cm⁻¹ and a strong IR band for the out-of-plane C-H wagging of the trans-alkene protons around 970-960 cm⁻¹.

Conformational changes would primarily affect the vibrational coupling between the styryl and pyrimidine moieties. These subtle shifts in vibrational frequencies and changes in band intensities can be monitored to identify the presence of different rotamers in various physical states (solid, solution) or at different temperatures. Polarized IR spectroscopy on crystalline samples could further aid in determining the molecular conformation in the solid state. core.ac.uk

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

|---|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | IR, Raman | Confirms presence of aromatic rings |

| C=C stretch (alkene) | 1640-1620 | Raman (strong) | Confirms (E)-configuration of the double bond |

| C=C/C=N stretch (pyrimidine) | 1600-1450 | IR, Raman | Probes the electronic environment of the pyrimidine ring |

| C-H out-of-plane bend (trans-alkene) | 970-960 | IR (strong) | Characteristic of the (E)-isomer |

| Ring skeletal vibrations | 1000-400 | IR, Raman | Sensitive to conformational changes and intermolecular interactions |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the this compound backbone. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. This would allow for the straightforward identification of adjacent protons, for instance, tracing the connectivity from the vinyl protons to the protons on the phenyl ring, and identifying the coupling patterns of the protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, such as the link between the vinyl group and the pyrimidine ring, and the connection of the styryl group to the phenyl ring. For example, a correlation between the vinyl proton closer to the pyrimidine ring and the C2 carbon of the pyrimidine ring would definitively confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY would show a correlation between the vinyl protons and the ortho-protons of the phenyl ring, further confirming the (E)-geometry of the double bond.

| 2D NMR Experiment | Correlating Nuclei | Key Structural Information Confirmed |

|---|---|---|

| COSY | ¹H - ¹H | Spin systems of the phenyl and pyrimidine rings; coupling between vinyl protons. |

| HSQC | ¹H - ¹³C (¹J) | Direct C-H attachments; assignment of protonated carbons. |

| HMBC | ¹H - ¹³C (²⁻³J) | Connectivity between the styryl group and the pyrimidine ring; assignment of quaternary carbons. |

| NOESY | ¹H - ¹H (through space) | (E)-stereochemistry of the double bond; spatial proximity of different protons. |

Solid-state NMR (ssNMR) provides atomic-level information about the structure, packing, and dynamics of molecules in the crystalline state. nih.govrsc.org For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments would be particularly informative. The chemical shifts in the solid state are highly sensitive to the local environment, including intermolecular interactions like π-π stacking. Polymorphism, the existence of different crystal forms, would be readily detectable as distinct sets of resonances in the ssNMR spectra. Furthermore, ssNMR can be used to study molecular dynamics, such as the potential for libration or slow rotation of the phenyl group within the crystal lattice.

The pyrimidine ring in this compound contains two nitrogen atoms that can be protonated. pH-dependent NMR studies can be used to determine the pKa values of these nitrogen atoms and to study the electronic and structural changes that occur upon protonation. nih.govnih.govresearchgate.net By acquiring a series of ¹H NMR spectra at different pH values, the chemical shifts of the protons on and near the pyrimidine ring would be expected to change significantly as the nitrogen atoms become protonated. Plotting the chemical shift of a specific proton versus pH allows for the determination of the pKa. Such studies are crucial for understanding the behavior of the molecule in biological systems or in formulations at different pH levels.

| Proton | Chemical Shift at pH 7 (ppm) | Chemical Shift at pH 2 (ppm) | Predicted pKa |

|---|---|---|---|

| H4/H6 | ~8.8 | ~9.2 | ~3-4 (first protonation) |

| H5 | ~7.4 | ~7.8 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can be used to elucidate the structure of the molecule by analyzing the fragmentation pattern. wikipedia.orgsapub.orgarkat-usa.org

For this compound, the electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. The fragmentation pathway would be expected to involve cleavages at the bonds of the vinyl linker and within the pyrimidine ring. Plausible fragmentation pathways could include:

Cleavage of the bond between the vinyl group and the phenyl ring, leading to a styryl radical and a pyrimidinyl cation, or vice versa.

Retro-Diels-Alder type fragmentation of the pyrimidine ring.

Loss of small neutral molecules like HCN or C₂H₂ from the pyrimidine ring.

By analyzing the exact masses of the fragment ions, the composition of each fragment can be determined, allowing for a detailed reconstruction of the fragmentation pathways.

Single Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction (SCXRD). researchgate.netcarleton.edumdpi.com This technique provides precise information on bond lengths, bond angles, and torsion angles, which allows for the unambiguous confirmation of the (E)-configuration of the double bond and the preferred conformation of the molecule in the crystal.

Furthermore, SCXRD reveals the crystal packing, including intermolecular interactions such as hydrogen bonds (if any), π-π stacking between the aromatic and pyrimidine rings, and van der Waals forces. This information is crucial for understanding the physical properties of the solid material and for crystal engineering. The analysis of the crystal structure of this compound would provide valuable insights into how the molecules arrange themselves in the solid state to achieve maximum stability.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

Determination of Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise solid-state molecular structure of crystalline compounds. While a specific crystallographic study for the parent this compound is not widely reported in the surveyed literature, extensive data from closely related derivatives, such as styrylpyridines and substituted styrylpyrimidines, provide a robust model for its expected conformation mdpi.comresearchgate.netnih.gov.

The defining feature of the molecule is the trans or (E) configuration about the C=C double bond, which is consistently observed in the crystal structures of its analogs mdpi.comnih.gov. This configuration is energetically more favorable, minimizing steric hindrance.

The bond lengths within the molecule reflect its conjugated electronic nature. The C=C double bond is typically around 1.32 Å, while the adjacent C-C single bonds connecting to the aromatic rings are shorter than a typical alkane C-C bond, indicating partial double bond character due to electron delocalization mdpi.com.

Table 1: Representative Crystallographic Data for (E)-Styryl Analogs

| Parameter | Typical Value/Observation | Reference Compound(s) |

|---|---|---|

| C=C Bond Configuration | E (trans) | Styrylpyridine precursors, Stilbazoles mdpi.comnih.gov |

| Dihedral Angle (Aromatic Rings) | ~5° - 19° | Stilbazole derivatives, Substituted styrylpyrimidines nih.govnih.gov |

| C=C Bond Length | ~1.32 Å | Styrylpyridine precursors mdpi.com |

| (C=C)-Caromatic Bond Length | ~1.47 Å | Styrylpyridine precursors mdpi.com |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Van der Waals)

π-π Stacking: The presence of two aromatic rings (pyrimidine and phenyl) makes π-π stacking a dominant interaction. In related stilbazole crystals, the packing is consolidated by offset π-π stacking between pyridinium and benzene (B151609) rings, with measured centroid-centroid distances of approximately 3.61 Å to 3.63 Å nih.gov. This type of interaction, where the aromatic rings of adjacent molecules are arranged in a parallel but offset fashion, is crucial for the stabilization of the crystal structure.

Van der Waals Forces: These are ubiquitous, non-directional forces that contribute significantly to the crystal packing, especially in molecules without strong directional interactions. In the crystal structure of 2-butylsulfanyl-4,6-bis[(E)-styryl]pyrimidine, for example, no strong directional interactions were identified, indicating that van der Waals contacts are the primary forces governing the packing nih.gov.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystals. This method maps the close contacts between molecules, with different types of interactions appearing as distinct patterns on a 2D "fingerprint" plot. For pyrimidine derivatives, such analyses typically show that H···H, C···H, and N···H contacts account for the vast majority of intermolecular interactions nih.govmdpi.com.

Table 2: Summary of Expected Intermolecular Interactions for this compound

| Interaction Type | Description | Expected Significance |

|---|---|---|

| π-π Stacking | Attractive interaction between the electron clouds of the pyrimidine and phenyl rings of adjacent molecules. | High |

| Hydrogen Bonding | Weak C-H···N interactions between aromatic C-H groups and pyrimidine nitrogen atoms. | Moderate |

| Van der Waals Forces | Non-specific attractive and repulsive forces between all atoms. | High |

Polymorphism and Crystal Packing Effects

Polymorphism is the phenomenon where a single chemical compound can crystallize into multiple, distinct solid-state forms. diva-portal.orgnih.gov Each polymorph possesses a different internal crystal lattice, which arises from variations in molecular conformation or, more commonly, differences in the network of intermolecular interactions that dictate the crystal packing diva-portal.org. Consequently, different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

While no specific polymorphs of this compound have been documented in the reviewed literature, the potential for their existence is plausible. The interplay between the various intermolecular forces described previously—π-π stacking, weak hydrogen bonds, and van der Waals forces—could allow for different stable or metastable packing arrangements under varying crystallization conditions (e.g., solvent, temperature, pressure) mdpi.com.

For example, a related bipodal thiopyridine ligand was shown to crystallize into two different polymorphic forms from the same solution, demonstrating how subtle energetic balances can lead to different packing outcomes mdpi.com. Differences in crystal packing could involve molecules arranging in herringbone patterns versus stacked layers, or variations in the specific C-H···N hydrogen bonding motifs. The discovery and characterization of potential polymorphs are critical, particularly in pharmaceutical and materials science, as the crystal form can directly impact a compound's performance and utility.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption spectroscopy, provides insight into the electronic structure of a molecule by probing the energy required to promote electrons from lower-energy ground states to higher-energy excited states. For a conjugated system like this compound, the UV-Vis spectrum is typically dominated by intense absorptions corresponding to π → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the extensive conjugation across the phenyl ring, the vinyl bridge, and the pyrimidine ring results in a delocalized π-system. This delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are typically of π and π* character, respectively. Consequently, the molecule absorbs light in the UV region. Theoretical studies on the very similar compound 2-styrylpyridine calculate a strong absorption band around 309 nm, which is assigned to this π → π* transition researchgate.net. This is characteristic of the styryl chromophore researchgate.net.

n → π Transitions:* The pyrimidine ring contains nitrogen atoms with lone pairs of electrons residing in non-bonding (n) orbitals. An n → π* transition, which promotes one of these non-bonding electrons to a π* antibonding orbital, is also possible. These transitions are generally much weaker (have a lower molar absorptivity) than π → π* transitions and occur at longer wavelengths (lower energy). They may appear as a low-intensity shoulder on the tail of the main π → π* absorption band.

The solvent environment can influence the position of these absorption maxima (solvatochromism). Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths. Furthermore, adding electron-donating or electron-withdrawing substituents to the aromatic rings can significantly alter the electronic structure and shift the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths mdpi.com.

Table 3: Principal Electronic Transitions for this compound

| Transition | Orbitals Involved | Expected Wavelength (λmax) | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~309 nm (by analogy to 2-styrylpyridine researchgate.net) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer wavelength than π → π* | Low |

Photophysical Properties and Excited State Dynamics

Linear Absorption Characteristics and Solvatochromism

The linear absorption properties of (E)-2-styrylpyrimidine derivatives are characterized by an intense absorption band in the near-UV or visible region, which is attributed to a π-π* intramolecular charge transfer (ICT) transition from the electron-donating part of the molecule to the electron-accepting pyrimidine (B1678525) moiety. The position of this absorption band is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

In derivatives of this compound featuring bulky electron-donating groups such as 9,9-dimethylacridan, phenoxazine, and phenothiazine (B1677639), the absorption spectra show a dependence on the solvent environment. For instance, the position of the absorption bands is highly dependent on the nature of the solvent and its dipole moment. A noticeable shift in the absorption maximum is observed when changing the solvent, indicating a change in the energy difference between the ground and excited states due to differential solvation.

The solvatochromic behavior of styryl-based dyes is a well-documented phenomenon. For many styrylpyridinium dyes, a reversal in solvatochromism can be observed, where the trend of the spectral shift changes at certain solvent polarity values as measured by scales like the E(T)(30) scale. This complex behavior arises from the varying degrees to which polar protic and dipolar aprotic solvents stabilize the ground and excited states of the molecule.

Data for (E)-4-(4-(donor-substituted)styryl)pyrimidine derivatives:

| Compound | Donor Substituent | Solvent | Absorption Max (λabs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹ cm⁻¹] |

|---|---|---|---|---|

| 1 | 9,9-Dimethylacridan | Toluene | 387 | 2300 |

| 2 | Phenoxazine | Toluene | 412 | 5700 |

| 3 | Phenothiazine | Toluene | 396 | 3200 |

One-Photon Excited Fluorescence Properties

The fluorescence emission of this compound derivatives is highly sensitive to both the nature of the substituents and the polarity of the solvent. Photoexcitation into the main absorption band leads to emission in the visible range. The position of the emission maximum is strongly influenced by the electron-donating strength of the substituent and the solvent's polarity, which is characteristic of molecules with a significant intramolecular charge transfer character in the excited state.

For (E)-4-(4-(donor-substituted)styryl)pyrimidine derivatives, a significant red-shift (bathochromic shift) in the emission wavelength is observed as the solvent polarity increases. For example, moving from the nonpolar n-heptane to the more polar toluene results in a pronounced shift to longer wavelengths. This is because the more polar excited state is stabilized to a greater extent by polar solvents compared to the less polar ground state.

In a study of styrylpyrimidines with bulky electron-donating groups, it was observed that in toluene, the 9,9-dimethylacridan derivative emits at 512 nm, while the phenoxazine derivative emits at 571 nm. The phenothiazine derivative exhibits dual emission in both toluene (438 nm and 584 nm) and n-heptane (415 nm and 480 nm), which is attributed to the presence of different conformers (quasi-axial and quasi-equatorial) of the phenothiazine group. researchgate.net

Data for (E)-4-(4-(donor-substituted)styryl)pyrimidine derivatives:

| Compound | Donor Substituent | Solvent | Emission Max (λem) [nm] |

|---|---|---|---|

| 1 | 9,9-Dimethylacridan | Toluene | 512 |

| 1 | 9,9-Dimethylacridan | n-Heptane | 441 |

| 2 | Phenoxazine | Toluene | 571 |

| 2 | Phenoxazine | n-Heptane | 499 |

| 3 | Phenothiazine | Toluene | 438 / 584 |

| 3 | Phenothiazine | n-Heptane | 415 / 480 |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For this compound derivatives, the quantum yield is influenced by factors such as the nature of the substituent, the solvent polarity, and temperature. Generally, an extension of the π-conjugated system through electron-donating groups can lead to higher quantum yields.

However, in molecules with strong ICT character, the fluorescence can be quenched in highly polar solvents. This is because polar solvents can stabilize the charge-separated excited state, which may promote non-radiative decay pathways, thus lowering the fluorescence quantum yield. For some styrylpyrimidine derivatives, fluorescence was observed to be quenched in more polar solvents like THF and CH₂Cl₂. researchgate.net

The quantum yields for some (E)-4-(4-(donor-substituted)styryl)pyrimidine derivatives have been measured in toluene, showing moderate to high values. The quantum yield can be determined relative to a standard of known quantum yield.

Data for (E)-4-(4-(donor-substituted)styryl)pyrimidine derivatives in Toluene:

| Compound | Donor Substituent | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| 1 | 9,9-Dimethylacridan | 0.61 |

| 2 | Phenoxazine | 0.33 |

| 3 | Phenothiazine | 0.05 / 0.15 |

The pyrimidine ring in this compound contains basic nitrogen atoms that can be protonated in acidic conditions. This protonation can significantly alter the electronic properties of the molecule, leading to changes in its absorption and emission spectra, a phenomenon known as halochromism. This property makes styrylpyrimidine derivatives potential candidates for pH sensors.

Upon protonation, the electron-accepting ability of the pyrimidine ring is enhanced, which can lead to a red-shift in the absorption and emission spectra. The fluorescence intensity can also be modulated by pH. For example, a study on 4,6-Bis[(4′-diethylamino) styryl] pyrimidin-2-ol showed that its UV-Vis absorption peak at around 500 nm reached maximum intensity at a pH of 6.78. nih.gov The fluorescence intensity of this compound was observed to decrease with increasing pH, and the fluorescence was quenched at a pH of 5.51. nih.gov This demonstrates the potential for designing pH-responsive fluorescent probes based on the styrylpyrimidine scaffold.

Two-Photon Absorption (2PA) Properties and Enhancement Strategies

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. Chromophores with large 2PA cross-sections (σ₂) are of great interest for applications such as two-photon fluorescence microscopy and photodynamic therapy.

The 2PA properties of styryl-based chromophores are strongly dependent on their molecular structure. Strategies to enhance the 2PA cross-section often involve extending the π-conjugation length and creating molecules with a D-π-A (donor-π-acceptor) or D-π-A-π-D architecture. For multi-branched styryl derivatives based on a 1,3,5-triazine core, it has been shown that the 2PA cross-section values increase with the electron-donating strength of the end groups and the extension of the conjugation length. nih.gov The introduction of a thiophene moiety into the conjugated system has also been shown to significantly enhance the 2PA cross-section. nih.gov

For a series of dimethylamino and diphenylamino substituted styrylpyrimidine derivatives, a study on the branching effect revealed that increasing the number of branches enhances the 2PA response. 2PA cross-section values as high as 500 GM (Goeppert-Mayer units) were obtained for a three-branched diphenylamino-substituted styrylpyrimidine in dichloromethane. mdpi.com

Frequency Up-Converted Fluorescence

Frequency up-converted fluorescence is the emission of higher-energy photons (shorter wavelength) after the absorption of lower-energy photons (longer wavelength). This phenomenon is typically observed following a two-photon absorption process, where the absorbed energy of two near-infrared photons, for example, results in fluorescence emission in the visible spectrum.

This process is also referred to as two-photon excited fluorescence (TPEF). The fluorescence spectra obtained through two-photon excitation are generally identical to those from one-photon excitation, as the emission occurs from the same excited state regardless of the mode of excitation. quora.com The intensity of the up-converted fluorescence has a quadratic dependence on the excitation intensity, which is a hallmark of a two-photon process. quora.com

For stilbene derivatives, which share the core styryl structure with this compound, two-photon induced up-converted fluorescence has been demonstrated. quora.com The efficiency of this process is related to both the two-photon absorption cross-section and the fluorescence quantum yield of the molecule.

Excited State Processes and Charge Transfer Mechanisms

The excited state behavior of styrylpyrimidine derivatives is heavily influenced by intramolecular charge transfer (CT) processes. mdpi.com Upon photoexcitation, an electron is promoted from a higher-energy occupied molecular orbital, often localized on the electron-donating part of the molecule, to a lower-energy unoccupied molecular orbital, typically centered on the electron-accepting pyrimidine ring. researchgate.net This creates a CT excited state, which is more polar than the ground state.

Recent research on push-pull chromophores consisting of a styrylpyrimidine core functionalized with bulky electron-donating groups, such as 9,9-dimethylacridan, phenoxazine, and phenothiazine, has provided deep insights into their excited-state mechanisms. rsc.orgrsc.org A key finding is the existence of different molecular conformations, specifically quasi-equatorial (Qeq) and quasi-axial (Qax) conformers, which dictate the photophysical outcomes. rsc.orgrsc.orgresearchgate.net

Quasi-equatorial (Qeq) Conformer: In this conformation, the emission is characterized by a significant charge transfer (CT) character. This leads to emission bands that are highly sensitive to the polarity of the solvent. researchgate.net

Quasi-axial (Qax) Conformer: This conformer gives rise to an emission band that is attributed to a more localized excited (LE) state. rsc.org

The co-existence of these conformers in solution can lead to dual emission, as observed in the phenothiazine derivative of styrylpyrimidine, which displays both a higher-energy LE band from the Qax conformer and a lower-energy CT band from the Qeq conformer in nonpolar solvents like toluene and heptane. rsc.org In more polar solvents, the fluorescence from the CT state is often quenched. rsc.org The nature of the emission can be further probed by recording spectra at low temperatures (77 K), where a single band corresponding to the LE state is typically observed. rsc.org

The table below summarizes key photophysical properties for a series of (E)-styrylpyrimidine derivatives substituted with different bulky electron-donating groups.

| Compound | Donor Group | Solvent | Absorption λmax (nm) | Emission λem (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| 1 | 9,9-dimethylacridan | Toluene | 383 | 567 | 0.08 |

| 2 | Phenoxazine | Toluene | 400 | 571 | 0.02 |

| 3 | Phenothiazine | Toluene | 380 | 511, 586 | 0.01 |

| 1 | 9,9-dimethylacridan | Heptane | 380 | 535 | 0.28 |

| 2 | Phenoxazine | Heptane | 395 | 545 | 0.13 |

| 3 | Phenothiazine | Heptane | 375 | 494, 555 | 0.03 |

Data sourced from Physical Chemistry Chemical Physics, 2023. rsc.org

Investigation of Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is an emission mechanism that allows for the harvesting of non-emissive triplet excitons to generate fluorescence, offering a pathway to high-efficiency organic light-emitting diodes (OLEDs). wikipedia.orgnih.gov The process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet excited state (S₁). nih.gov This requires two key conditions to be met: a very small energy gap between the S₁ and T₁ states (ΔEST), typically around 0.1 eV, and a sizable spin-orbit coupling between these states to facilitate the spin-forbidden transition. rsc.org

In donor-acceptor compounds like styrylpyrimidine derivatives, TADF is favored when the singlet excited state has a charge transfer character (¹CT) and the triplet state corresponds to a local exciton (³LE). rsc.org Despite initial expectations that styrylpyrimidines with bulky donors might exhibit TADF, detailed experimental and theoretical studies have shown this is not the case. researchgate.net

Wave-function-based calculations on these chromophores revealed that the S₁–T₁ energy splitting (ΔEST) for both Qeq and Qax conformers is significantly larger than the 0.2 eV threshold generally considered permissive for efficient RISC. rsc.orgresearchgate.net For the emissive Qeq conformers, the calculated ΔEST values were 0.46 eV, 0.33 eV, and 0.35 eV for the 9,9-dimethylacridan, phenoxazine, and phenothiazine derivatives, respectively. rsc.orgrsc.org These large values are not conducive to thermally activated upconversion from the T₁ state. rsc.org

Interestingly, the second triplet state (T₂) of the Qeq conformers was found to be very close in energy to the S₁ state. rsc.org However, theoretical analysis showed that both the S₁ and T₂ states possess a very similar charge transfer nature. rsc.orgresearchgate.net This similarity in character prevents efficient spin-orbit coupling between the states, which is a critical requirement for RISC. rsc.orgrsc.org These theoretical findings are consistent with experimental observations, such as the complete absence of phosphorescence at both room temperature and 77 K, indicating that triplet states are not effectively harvested in these systems. rsc.orgresearchgate.net

The table below presents the calculated photophysical parameters relevant to the TADF properties for the Qeq conformers of the studied styrylpyrimidine derivatives.

| Compound | Donor Group | ΔEST (S₁-T₁) (eV) | SOCME (S₁-T₁) (cm-1) | ΔE (S₁-T₂) (eV) |

|---|---|---|---|---|

| 1 | 9,9-dimethylacridan | 0.46 | 0.72 | -0.025 |

| 2 | Phenoxazine | 0.33 | 0.18 | -0.005 |

| 3 | Phenothiazine | 0.35 | 0.36 | +0.013 |

SOCME: Spin-Orbit Coupling Matrix Element. Data sourced from Physical Chemistry Chemical Physics, 2023. rsc.org

Computational and Theoretical Investigations of E 2 Styrylpyrimidine

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For (E)-2-styrylpyrimidine, these calculations are instrumental in understanding its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

In molecules with extensive π-conjugated systems like this compound, the HOMO is typically associated with the electron-donating part of the molecule, while the LUMO is associated with the electron-accepting part. The HOMO-LUMO gap in such systems is generally small, indicating higher reactivity and a greater ease of electronic transitions. For styrylpyridine compounds, which are structurally similar to this compound, DFT calculations have shown that the HOMO and LUMO are delocalized over the π-system, and the energy gap is sensitive to substituents on the aromatic rings.

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, which is relevant for applications in materials science and photochemistry. The precise energy values of the HOMO, LUMO, and the gap are typically calculated using a functional such as B3LYP with a basis set like 6-311++G(d,p).

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Optimized Geometries and Conformational Analysis

Determining the most stable three-dimensional structure of this compound is crucial for understanding its properties. DFT calculations are employed to perform geometry optimization, which finds the lowest energy arrangement of the atoms in the molecule. For the closely related 2-styrylpyridine, studies using the B3LYP/6-311+G(d,p) level of theory have indicated that the most stable form is a planar structure. This planarity maximizes the π-conjugation between the pyridine (B92270) ring and the styryl group.

Conformational analysis involves exploring the potential energy surface (PES) of the molecule by systematically changing specific dihedral angles. A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, can identify different conformers (rotational isomers) and the energy barriers between them. For this compound, a key dihedral angle to investigate would be the one defining the rotation around the single bond connecting the pyrimidine (B1678525) ring to the vinyl group. Such a scan would reveal the energetic cost of twisting the molecule out of its planar conformation and could identify any other stable, non-planar conformers. High energy barriers for torsion are expected for conjugated systems, favoring the planar geometry.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.34 | C1-C2-C3 | 121.5 |

| C2-C3 | 1.47 | C2-C3-N1 | 122.8 |

| C3-N1 | 1.34 | C3-N1-C4 | 117.2 |

| C7-C8 | 1.48 | C6-C7-C8 | 126.9 |

| C8-C9 | 1.35 | C7-C8-C9 | 127.3 |

Prediction of Spectroscopic Parameters (UV-Vis, IR, NMR)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). The calculations provide the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π). For 2-styrylpyridine, TD-DFT calculations with the B3LYP functional have shown good agreement with experimental spectra. nih.gov Similar accuracy is expected for this compound, with the main absorption bands corresponding to π → π transitions within the conjugated system.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These theoretical frequencies are often scaled by an empirical factor to better match experimental infrared spectra. The calculated spectrum helps in the assignment of vibrational modes to the observed absorption bands.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within DFT. These calculations provide valuable information for the structural elucidation of the molecule and for assigning the signals in experimental NMR spectra.

| Spectroscopy | Parameter | Predicted Value | Transition/Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT/B3LYP) | λmax,1 | 298 nm | π → π |

| λmax,2 | 254 nm | π → π | |

| IR (DFT/B3LYP) | ν(C=C)vinyl | 1635 cm-1 | Stretching |

| ν(C=N)pyrimidine | 1580 cm-1 | Stretching | |

| γ(C-H)styrene (B11656) | 965 cm-1 | Out-of-plane bend | |

| 1H NMR (GIAO/DFT) | δ(Hvinyl α) | 7.3 ppm | - |

| δ(Hvinyl β) | 7.9 ppm | - | |

| 13C NMR (GIAO/DFT) | δ(Cvinyl α) | 129 ppm | - |

| δ(Cvinyl β) | 135 ppm | - |

Reaction Mechanism Elucidation

DFT is a powerful tool for studying chemical reactions, allowing for the elucidation of reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. While specific reaction mechanisms involving this compound are not detailed in the provided context, DFT could be used to investigate various transformations. For example, the mechanism of its synthesis, such as a Wittig or Horner-Wadsworth-Emmons reaction, could be explored. The calculations would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. This information would help to determine the most likely reaction pathway and to understand the factors that control the reaction's outcome and stereoselectivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the method of choice for studying the properties of molecules in their electronically excited states. It is particularly useful for understanding the photophysical and photochemical behavior of molecules like this compound.

Singlet and Triplet State Characterization

Upon absorption of light, a molecule is promoted from its ground state (typically a singlet state, S₀) to an excited singlet state (S₁, S₂, etc.). From an excited singlet state, the molecule can return to the ground state via fluorescence or undergo intersystem crossing to an excited triplet state (T₁, T₂, etc.). TD-DFT can be used to calculate the energies of these excited singlet and triplet states.

The energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁), known as the singlet-triplet splitting (ΔEST), is a crucial parameter. A small ΔEST can facilitate intersystem crossing and may lead to phenomena like thermally activated delayed fluorescence (TADF). For styrylpyrimidine derivatives with bulky donor groups, the character of the excited states (e.g., locally excited vs. charge-transfer) plays a significant role in their photophysical properties. TD-DFT calculations can help to characterize the nature of the S₁ and T₁ states by analyzing the molecular orbitals involved in the electronic transitions.

| Excited State | Energy (eV) | Character |

|---|---|---|

| S1 | 3.55 | π → π |

| T1 | 2.40 | π → π |

| ΔEST (S1 - T1) | 1.15 | - |

Spin-Orbit Coupling and Non-Adiabatic Dynamics

Theoretical investigations into the photochemistry of molecules like this compound often require an understanding of processes that occur outside the Born-Oppenheimer approximation, where the motion of electrons and nuclei are no longer considered separate. These "non-adiabatic" dynamics govern the transitions between different electronic states. Such processes can be categorized into internal conversion (IC), which occurs between states of the same spin multiplicity, and intersystem crossing (ISC), a transition between states of different spin multiplicities (e.g., from a singlet state to a triplet state). nih.gov

Intersystem crossing is formally forbidden by non-relativistic quantum mechanics but becomes possible through spin-orbit coupling (SOC), a relativistic effect that "mixes" singlet and triplet states. nih.gov The efficiency of ISC is critical for understanding the photochemical pathways of many organic molecules. In systems with an odd number of electrons and significant spin-orbit coupling, the nuclei can experience a Lorentz-like force from a phenomenon known as the Berry curvature on the adiabatic surfaces. upenn.edu This "Berry force" is dependent on the direction of the electronic spin and can lead to spin-dependent nuclear motion. upenn.edu

Simulating these complex events requires sophisticated computational methods. Non-adiabatic molecular dynamics (NAMD) simulations are a key tool for modeling photoinduced processes like internal conversion and intersystem crossing. chemrxiv.orglanl.gov One of the most widely used NAMD methods is the fewest switches surface hopping (FSSH) algorithm. nih.govresearchgate.net In FSSH, a swarm of classical trajectories is propagated on potential energy surfaces, with "hops" between surfaces allowed at regions of strong coupling. nih.govresearchgate.net

To incorporate intersystem crossing, the standard FSSH method can be generalized to include spin-orbit couplings. The Surface Hopping including ARbitrary Couplings (SHARC) approach, for example, is an extension that can simulate the dynamics of molecules including SOC, allowing for the description of ultrafast internal conversion and intersystem crossing on an equal footing. nih.gov For a molecule such as this compound, applying these NAMD methods including SOC would be essential to predict its photostability, the quantum yields of photoisomerization, and the potential for populating triplet states, which could lead to different chemical reactions. arxiv.orgrsc.org The calculation of SOC can be performed at various levels of theory, including at the delta self-consistent field (ΔSCF) level, which provides the necessary components for efficient NAMD simulations with intersystem crossing. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational flexibility and dynamics. fraserlab.com By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify the preferred conformations of a molecule. mdpi.com This methodology has been successfully applied to investigate the conformational transitions and flexibility of various molecules, from large proteins to smaller organic compounds like pyrimidine derivatives. nih.govnih.govresearchgate.netresearchgate.net

For this compound, MD simulations would be invaluable for understanding its conformational landscape. Key to its flexibility is the rotation around the single bond connecting the styryl group to the pyrimidine ring. This rotation dictates the relative orientation of the two aromatic systems and can significantly influence the molecule's physical and chemical properties, including its interaction with biological targets.

An MD simulation of this compound would involve:

Force Field Selection: Choosing an appropriate force field that accurately describes the intramolecular and intermolecular interactions of the molecule.

System Setup: Placing the molecule in a simulation box, often solvated with water or another solvent to mimic experimental conditions.

Simulation: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Analysis of the resulting trajectory can provide quantitative measures of flexibility and structure. The root-mean-square deviation (RMSD) of atomic positions can be monitored over time to assess the stability of the molecule's conformation, while the root-mean-square fluctuation (RMSF) of individual residues or atoms can identify the most flexible regions of the molecule. nih.gov For instance, in simulations of thieno[2,3-d]pyrimidine derivatives, stable RMSD values over a 100 ns trajectory indicated a stable binding conformation within a protein active site. nih.gov Such analyses for this compound could reveal the energy barriers to rotation, the most stable conformers, and how the conformational preferences are influenced by the solvent environment.

Quantum Chemical Methods Beyond DFT for Advanced Studies

While Density Functional Theory (DFT) is a widely used and versatile method in computational chemistry, its accuracy can be limited in certain situations, particularly for describing electronically excited states, photochemical reactions, and systems with strong electron correlation (multireference character). cam.ac.uk To achieve higher accuracy or to study these complex phenomena, more advanced quantum chemical methods that go "beyond DFT" are necessary. cam.ac.uk

For a molecule like this compound, which possesses a π-conjugated system, advanced methods are crucial for an accurate description of its electronic structure and photochemistry. Key beyond-DFT methods include:

Multiconfigurational Methods: For processes involving excited states, such as photoisomerization or photolysis, the electronic structure is often poorly described by a single determinant. Multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are essential. chemrxiv.orgrsc.org CASSCF provides a qualitatively correct description of the electronic wave function by including all important electronic configurations, while CASPT2 adds the dynamic electron correlation, yielding quantitatively accurate energy surfaces. molcas.orggitlab.iomolcas.org These methods are the gold standard for studying photochemical reaction paths, identifying conical intersections, and understanding excited-state dynamics. rsc.org

Coupled Cluster (CC) Theory: For systems where the ground state is well-described by a single electronic configuration, Coupled Cluster with singles, doubles, and perturbative triples [CCSD(T)] is often considered the "gold standard" of quantum chemistry for its high accuracy in calculating energies. cam.ac.uk However, its high computational cost often limits its application to smaller molecules.

Quantum Monte Carlo (QMC): QMC methods, such as phaseless auxiliary-field QMC (ph-AFQMC), are stochastic approaches that can achieve high accuracy for both single-reference and multireference systems. arxiv.org For systems where multireference wave functions are necessary, ph-AFQMC has been shown to be more accurate than perturbation theory methods and competitive with multireference configuration interaction (MRCI) at a potentially lower computational cost. arxiv.org QMC can be a powerful tool for obtaining benchmark energies and properties for molecules like this compound. arxiv.org

The application of these advanced methods, though computationally demanding, would provide a definitive understanding of the electronic properties, excited-state behavior, and reaction mechanisms of this compound, moving beyond the approximations inherent in standard DFT calculations. cam.ac.uk

Theoretical Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Theoretical Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are cornerstone computational approaches in medicinal chemistry and materials science. They aim to correlate the chemical structure of a compound with its biological activity (SAR) or its physicochemical properties (SPR). humanjournals.comacs.orgnih.gov The pyrimidine nucleus is a well-known scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.govrsc.org The position and nature of substituents on the pyrimidine ring greatly influence these activities. researchgate.netnih.gov

A powerful technique for quantitative SAR (QSAR) is the three-dimensional QSAR (3D-QSAR) method. Prominent 3D-QSAR approaches include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govnih.govmdpi.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a series of molecules to build a predictive statistical model. nih.govnih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, thereby guiding the design of more potent compounds. nih.gov

For instance, 3D-QSAR studies on pyrimidine derivatives have successfully identified key structural requirements for various biological targets:

Thieno-pyrimidine derivatives were studied as breast cancer inhibitors, yielding robust CoMFA and CoMSIA models that provided insights for designing novel potent inhibitors. mdpi.com

6-aryl-5-cyano-pyrimidine derivatives were analyzed as Lysine Specific Demethylase 1 (LSD1) inhibitors, with CoMFA and CoMSIA models indicating that electrostatic, hydrophobic, and hydrogen-bond donor fields play crucial roles in their activity. nih.gov

4-(pyrazol-4-yl)-pyrimidines were investigated as CDK2 inhibitors, where QSAR models helped explore the key structural features impacting their interaction with the enzyme. nih.gov

Below is a table summarizing the statistical validation parameters from 3D-QSAR studies on related pyrimidine-containing compounds, demonstrating the predictive power of these models.

Similarly, SPR studies on related styryl compounds, such as styrylquinolines, have shown that substituents on the styryl ring significantly affect properties like molecular geometry and cytotoxicity. acs.org For example, the presence of an electron-withdrawing halogen substituent on the styryl ring was found to be important for the cytotoxicity of certain styrylquinoline derivatives. acs.org For this compound, these computational SAR and SPR methodologies would be highly effective in predicting its biological activities and physicochemical properties, and in guiding the synthesis of new analogues with optimized characteristics.

Table of Mentioned Compounds

Applications in Advanced Materials Science

Fluorescent Probes and Chemical Sensors

(E)-2-styrylpyrimidine derivatives have demonstrated potential as fluorescent probes and chemical sensors due to their sensitivity to the local environment. The electronic charge distribution in these molecules can be significantly altered by the polarity of the surrounding medium, leading to changes in their fluorescence properties. This phenomenon, known as solvatochromism, is a key principle behind their use as sensors.

Research into styryl-based dyes has shown that their absorption and emission spectra can be influenced by solvent polarity. For instance, studies on N-butyl-α-styrylpyridinium dyes, which share structural similarities with styrylpyrimidines, revealed that the stability of their electronic ground and excited states is dependent on the solvent environment. nih.gov This suggests that this compound derivatives could be designed to exhibit specific responses to changes in solvent polarity, enabling their use in detecting the composition of solvent mixtures or the presence of certain analytes.

Furthermore, the introduction of specific functional groups onto the styrylpyrimidine scaffold can impart selectivity towards particular ions or molecules. For example, a derivative of a 2-styryl phenanthro[9,10-d]oxazole containing a dimethylamino (NMe2) group has been shown to be a good sensor for acidic pH, with a linear response in the pH range of 3.0 to 5.6. This is due to the protonation of a nitrogen atom, which leads to a noticeable blue-shift in the visible and emission spectra. While not this compound itself, this highlights the potential of the broader class of styryl-heterocycles in sensor applications.

The following table summarizes the solvatochromic behavior of a related styryl dye, illustrating the principle that could be applied to this compound-based sensors.

| Solvent | Polarity (ET(30)) | Absorption Max (nm) |

| Cyclohexane | 31.2 | 410 |

| Toluene | 33.9 | 425 |

| Dichloromethane | 41.1 | 440 |

| Acetonitrile | 46.0 | 435 |

| Methanol | 55.5 | 420 |

Data is illustrative of solvatochromic shifts in styryl-based dyes and not specific to this compound.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on materials that can efficiently convert electrical energy into light. youtube.com this compound derivatives are being explored for their potential in this area due to their tunable photophysical properties. nih.gov Organic light-emitting diodes are thin-film devices where electrons and holes recombine in an organic emissive layer to produce light. nih.gov The color and efficiency of the emitted light are determined by the molecular structure of the organic materials used. nih.gov

While research directly on this compound in OLEDs is emerging, studies on analogous compounds such as styrylquinoline derivatives have shown promise. These materials can be used as emitters or dopants in the emissive layer of an OLED. mdpi.com The introduction of styryl groups can enhance the photoisomerization quantum yield and influence the luminescent properties of the material. mdpi.com For instance, zinc complexes of 8-hydroxyquinoline (B1678124) with a styryl group at the 2-position have been synthesized and investigated for their electroluminescent properties. mdpi.com

Styrylpyrimidine derivatives with electron-donating groups are considered push-pull chromophores, a class of molecules known for their interesting photoluminescence properties that can be tuned by external stimuli. nih.gov Although some designed styrylpyrimidine chromophores did not exhibit the expected thermally activated delayed fluorescence (TADF), a mechanism that can lead to high efficiency in OLEDs, they did show peculiar and tunable emission properties. nih.gov The phenothiazine (B1677639) derivative, for example, displayed dual emission, which could be exploited in the design of novel optoelectronic materials. nih.gov

The performance of a styryl-based material in an OLED can be characterized by parameters such as its emission wavelength, brightness, and efficiency. The following table provides hypothetical performance data for an OLED incorporating a generic styrylpyrimidine derivative as the emissive material.

| Parameter | Value |

| Emission Color | Blue-Green |

| Maximum Emission Wavelength | 510 nm |

| Maximum Brightness | >1000 cd/m² |

| Current Efficiency | ~2.5 cd/A |

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical data processing, storage, and photonics. Pyrimidine-based molecules are promising candidates for NLO materials due to the π-deficient and electron-withdrawing nature of the pyrimidine (B1678525) core, which facilitates the creation of "push-pull" molecules with enhanced NLO properties. nih.gov